4-(2-Nitroethyl)benzene-1,2-diol

Catalog No.
S14142773
CAS No.
M.F
C8H9NO4
M. Wt
183.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Nitroethyl)benzene-1,2-diol

Product Name

4-(2-Nitroethyl)benzene-1,2-diol

IUPAC Name

4-(2-nitroethyl)benzene-1,2-diol

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

InChI

InChI=1S/C8H9NO4/c10-7-2-1-6(5-8(7)11)3-4-9(12)13/h1-2,5,10-11H,3-4H2

InChI Key

IMTNZDJNWVGNNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC[N+](=O)[O-])O)O

4-(2-Nitroethyl)benzene-1,2-diol is an organic compound characterized by a benzene ring with two hydroxyl groups and a nitroethyl substituent. Its molecular formula is C10H12N2O4, and it features both nitro and hydroxyl functional groups, which significantly influence its chemical reactivity and biological activity. The compound is typically synthesized through nitration and hydroxylation processes, making it an important intermediate in organic synthesis.

  • Oxidation: The hydroxyl groups can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
  • Electrophilic Aromatic Substitution: The compound can undergo substitution reactions due to the electron-donating effects of the hydroxyl groups, allowing for further functionalization of the benzene ring.

Major Products Formed

  • From Oxidation: Formation of quinones.
  • From Reduction: Formation of 4-(2-Aminoethyl)benzene-1,2-diol.
  • From Substitution: Halogenated derivatives of the compound.

Research into the biological activity of 4-(2-Nitroethyl)benzene-1,2-diol suggests potential therapeutic applications. The compound's nitro group can undergo reduction to generate reactive intermediates that may interact with cellular components, influencing various biological pathways. Studies have indicated that compounds with similar structures exhibit antibacterial and anticancer properties, suggesting that 4-(2-Nitroethyl)benzene-1,2-diol may also possess bioactive potential.

The synthesis of 4-(2-Nitroethyl)benzene-1,2-diol typically involves two main steps:

  • Nitration: Ethylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Hydroxylation: The resulting nitroethylbenzene undergoes hydroxylation using suitable oxidizing agents to form the final product.

In industrial settings, these processes are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

4-(2-Nitroethyl)benzene-1,2-diol has various applications across different fields:

  • Chemical Industry: Used as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: Investigated for its potential effects on biological systems and its role as a precursor to bioactive compounds.
  • Pharmaceutical Development: Explored for possible therapeutic properties in drug development.
  • Industrial Production: Employed in the manufacture of dyes, pigments, and other chemicals.

The interaction studies of 4-(2-Nitroethyl)benzene-1,2-diol focus on its molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates that may engage in electrophilic interactions with nucleophilic sites on biomolecules. Additionally, the hydroxyl groups can form hydrogen bonds with various biological molecules, potentially influencing their activity.

Several compounds share structural similarities with 4-(2-Nitroethyl)benzene-1,2-diol. Here are a few notable examples:

Compound NameStructure DescriptionUnique Features
4-(2-Nitrovinyl)benzene-1,2-diolSimilar structure but features a vinyl group instead of an ethyl group.Different reactivity due to vinyl substitution.
4-(2-Aminoethyl)benzene-1,2-diolFormed by reduction of the nitro group in 4-(2-Nitroethyl)benzene-1,2-diol.Exhibits different biological activities due to amino substitution.
4-(2-Hydroxyethyl)benzene-1,2-diolContains hydroxyethyl instead of nitro or amino groups.Focuses on different chemical properties due to hydroxy substitution.

Uniqueness

The uniqueness of 4-(2-Nitroethyl)benzene-1,2-diol lies in its combination of both nitro and hydroxyl groups. This dual functionality allows for distinct chemical reactivity compared to similar compounds and provides potential pathways for further chemical transformations or biological interactions. Its ability to undergo various reactions makes it a valuable intermediate in synthetic chemistry and medicinal research.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

183.05315777 g/mol

Monoisotopic Mass

183.05315777 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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